N,N-Di[1,1'-biphenyl]-2-ylnitrous amide
Description
N,N-Di[1,1'-biphenyl]-2-ylnitrous amide is a nitrosoamide compound characterized by two biphenyl groups attached to the nitrogen atom of a nitrous amide functional group (N–N=O). This structure combines the electronic effects of aromatic biphenyl substituents with the reactivity of the nitroso group.
Properties
CAS No. |
91923-33-0 |
|---|---|
Molecular Formula |
C24H18N2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N-bis(2-phenylphenyl)nitrous amide |
InChI |
InChI=1S/C24H18N2O/c27-25-26(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI Key |
OWADUAAPHBXDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide typically involves the reaction of biphenyl derivatives with nitrous acid under controlled conditions. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach involves the partial hydrolysis of nitriles . The reaction conditions often require the use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides, including N,N-Di[1,1’-biphenyl]-2-ylnitrous amide .
Chemical Reactions Analysis
Types of Reactions: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide can undergo various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or alkali, reflux conditions.
Reduction: Lithium aluminium hydride (LiAlH4), anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary or secondary amines and water.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can participate in hydrogen bonding with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with other hydrophobic regions . These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Stability : Aromatic nitrosoamides may exhibit enhanced stability compared to aliphatic analogs, though decomposition under UV light or heat remains a concern.
- Toxicity : Nitrosoamides are typically mutagenic; biphenyl groups might mitigate metabolic activation but require toxicity studies.
- Potential Applications: Organic Synthesis: As a nitrosating agent or intermediate. Materials Science: Biphenyl groups could enable π-π stacking for optoelectronic applications, though nitroso reactivity may limit utility.
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